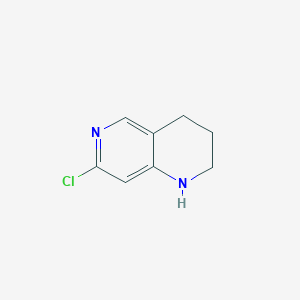
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cloro-1,2,3,4-tetrahidro-1,6-naftiridina es un compuesto heterocíclico que contiene un sistema de anillo naftiridínico con un átomo de cloro en la posición 7. Este compuesto es de gran interés en química medicinal debido a sus posibles actividades biológicas y aplicaciones en varios campos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-Cloro-1,2,3,4-tetrahidro-1,6-naftiridina se puede lograr a través de varios métodos. Un enfoque común implica la hidrogenación de derivados de 1,5-naftiridina. Este proceso típicamente utiliza gas hidrógeno en presencia de un catalizador adecuado, como paladio sobre carbono, bajo condiciones de alta presión y temperatura .
Métodos de Producción Industrial
La producción industrial de 7-Cloro-1,2,3,4-tetrahidro-1,6-naftiridina puede implicar procesos de hidrogenación a gran escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia y escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
7-Cloro-1,2,3,4-tetrahidro-1,6-naftiridina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los óxidos de naftiridina correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas, dependiendo de los reactivos y condiciones utilizados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El gas hidrógeno con paladio sobre carbono como catalizador se utiliza con frecuencia.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas para reemplazar el átomo de cloro.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen óxidos de naftiridina, naftiridinas reducidas y varios derivados de naftiridina sustituidos .
Aplicaciones Científicas De Investigación
7-Cloro-1,2,3,4-tetrahidro-1,6-naftiridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción de 7-Cloro-1,2,3,4-tetrahidro-1,6-naftiridina implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos Similares
1,5-Naftiridina: Otro derivado de naftiridina con diferentes patrones de sustitución.
1,6-Naftiridina: Similar a 7-Cloro-1,2,3,4-tetrahidro-1,6-naftiridina pero sin el átomo de cloro.
2,7-Naftiridina: Un isómero diferente con átomos de nitrógeno en diferentes posiciones en el sistema de anillos
Singularidad
7-Cloro-1,2,3,4-tetrahidro-1,6-naftiridina es única debido a la presencia del átomo de cloro en la posición 7, que puede influir significativamente en su reactividad química y actividad biológica. Este patrón de sustitución único permite interacciones específicas con objetivos moleculares que pueden no ser posibles con otros derivados de naftiridina .
Propiedades
Fórmula molecular |
C8H9ClN2 |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h4-5,10H,1-3H2 |
Clave InChI |
BSEZNDYKIPLRQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CN=C(C=C2NC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


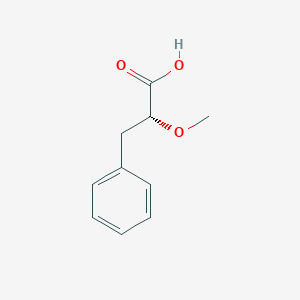

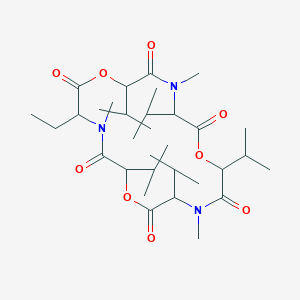

![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)
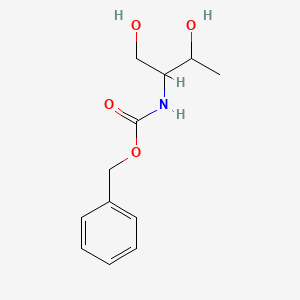

![[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B12291692.png)
![12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)
![2-[4-(2-Imidazolyl)phenyl]pyridine](/img/structure/B12291714.png)

![4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine](/img/structure/B12291729.png)
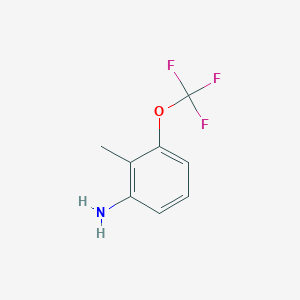
![[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
